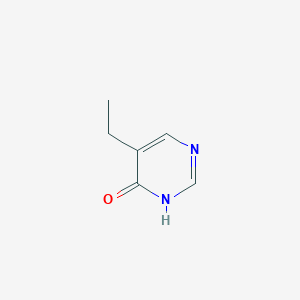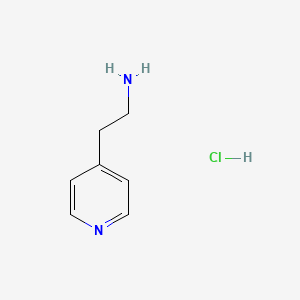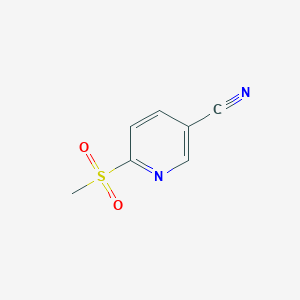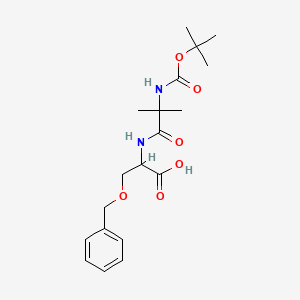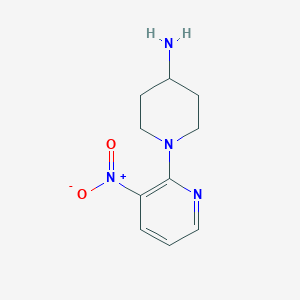![molecular formula C9H6ClF3O2 B1315536 [3-(三氟甲基)苯氧基]乙酰氯 CAS No. 85630-83-7](/img/structure/B1315536.png)
[3-(三氟甲基)苯氧基]乙酰氯
概述
描述
[3-(Trifluoromethyl)phenoxy]acetyl chloride: is a chemical compound with the molecular formula C9H6ClF3O2 and a molecular weight of 238.59 g/mol .
科学研究应用
Chemistry:
- Used as a reagent in organic synthesis for the introduction of the trifluoromethyl group into various organic molecules.
- Employed in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine:
- Investigated for its potential use in the development of new drugs and therapeutic agents.
- Studied for its biological activity and interactions with various biomolecules.
Industry:
- Utilized in the production of specialty chemicals and intermediates for various industrial applications.
- Applied in the development of materials with specific properties, such as fluorinated polymers.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Trifluoromethyl)phenoxy]acetyl chloride typically involves the reaction of [3-(Trifluoromethyl)phenoxy]acetic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride product. The general reaction scheme is as follows:
[3-(Trifluoromethyl)phenoxy]acetic acid+SOCl2→[3-(Trifluoromethyl)phenoxy]acetyl chloride+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of [3-(Trifluoromethyl)phenoxy]acetyl chloride may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the product.
化学反应分析
Types of Reactions:
Substitution Reactions: [3-(Trifluoromethyl)phenoxy]acetyl chloride can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, [3-(Trifluoromethyl)phenoxy]acetyl chloride can hydrolyze to form [3-(Trifluoromethyl)phenoxy]acetic acid and hydrochloric acid.
Reduction: The compound can be reduced to form [3-(Trifluoromethyl)phenoxy]acetaldehyde under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Amides, esters, and thioesters: from nucleophilic substitution.
[3-(Trifluoromethyl)phenoxy]acetic acid: from hydrolysis.
[3-(Trifluoromethyl)phenoxy]acetaldehyde: from reduction.
作用机制
The mechanism of action of [3-(Trifluoromethyl)phenoxy]acetyl chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The trifluoromethyl group imparts unique properties to the resulting compounds, such as increased lipophilicity and metabolic stability.
Molecular Targets and Pathways:
- The compound can target nucleophilic sites in biomolecules, leading to the formation of covalent adducts.
- The trifluoromethyl group can influence the interaction of the compound with biological targets, affecting its pharmacokinetic and pharmacodynamic properties.
相似化合物的比较
- [4-(Trifluoromethyl)phenoxy]acetyl chloride
- [2-(Trifluoromethyl)phenoxy]acetyl chloride
- [3-(Trifluoromethyl)phenyl]acetyl chloride
Uniqueness:
- The position of the trifluoromethyl group on the phenoxy ring can significantly influence the reactivity and properties of the compound.
- [3-(Trifluoromethyl)phenoxy]acetyl chloride offers a unique combination of reactivity and stability, making it a valuable reagent in organic synthesis.
属性
IUPAC Name |
2-[3-(trifluoromethyl)phenoxy]acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c10-8(14)5-15-7-3-1-2-6(4-7)9(11,12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWXHNTUPXGBQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60521241 | |
| Record name | [3-(Trifluoromethyl)phenoxy]acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60521241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85630-83-7 | |
| Record name | [3-(Trifluoromethyl)phenoxy]acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60521241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
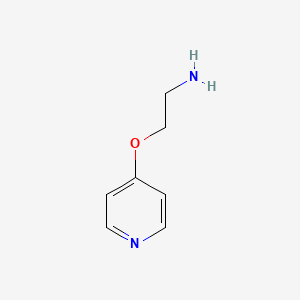
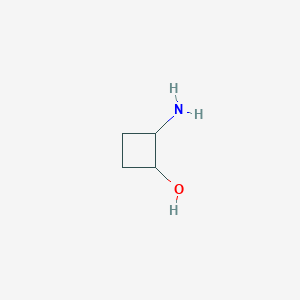
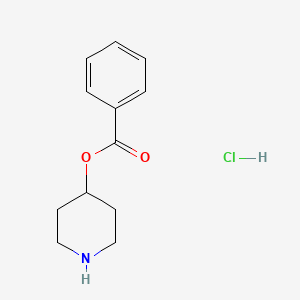
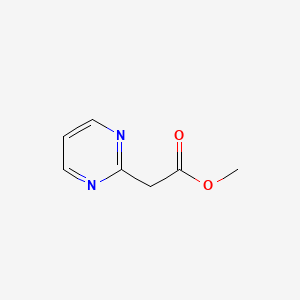
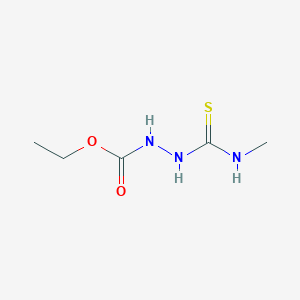
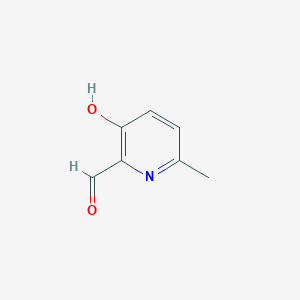
![5-Methoxybenzo[d]thiazole](/img/structure/B1315470.png)
